molecular formula C11H12N4O2S B7501401 N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide

Cat. No. B7501401
M. Wt: 264.31 g/mol
InChI Key: JVXJCNCZCQRJFY-UHFFFAOYSA-N
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Description

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a cyclic peptide-based compound with a molecular weight of 293.35 g/mol.

Mechanism of Action

The mechanism of action of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide is not yet fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the body weight, organ weight, or histological structure of major organs in animal studies. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been found to exhibit good stability and solubility in aqueous solutions.

Advantages and Limitations for Lab Experiments

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability and solubility in aqueous solutions. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has some limitations, including its limited availability and high cost.

Future Directions

There are several future directions for the research on N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide. One potential direction is to investigate the mechanism of action of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide in more detail to fully understand its anticancer and antibacterial properties. Another direction is to explore the potential of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide as a drug candidate for the treatment of cancer and bacterial infections. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide in vivo. Finally, the synthesis of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide and its derivatives can be optimized to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide involves the condensation of pyridine-4-carboxylic acid and thiourea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-(pyridine-4-carbonylamino)thiophenol. The intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide.

Scientific Research Applications

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide has also been found to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

properties

IUPAC Name

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-9(7-1-2-7)13-11(18)15-14-10(17)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,17)(H2,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJCNCZCQRJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide

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